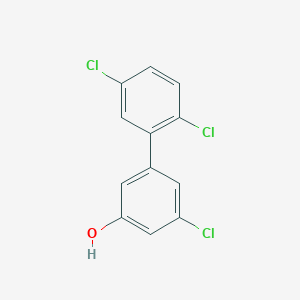
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (3-CPP) is a synthetic phenol compound that has a wide range of applications in scientific research and industrial fields. It is a colorless solid with a melting point of 62-63 °C and a molecular weight of 285.6 g/mol. 3-CPP is a relatively stable and non-volatile compound that is soluble in organic solvents such as ethanol and diethyl ether. The chemical structure of 3-CPP consists of two aromatic rings connected by a single carbon-carbon bond and three chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research and industrial fields. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of various enzymes. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. It is also believed to act as an antioxidant, which may be beneficial in the prevention of oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments is its relative stability and non-volatility. Additionally, it is relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be toxic if ingested, and it may cause skin and eye irritation if it comes into contact with the skin or eyes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and other industrial fields. Additionally, further research could be conducted to investigate the mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop more efficient and cost-effective methods for its synthesis and purification. Finally, further research could be conducted to explore the potential toxicity of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop methods for its safe and effective use.
Synthesemethoden
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized through a reaction between 2,5-dichloroaniline and chloroacetic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature of 80-90 °C. The reaction is usually complete within 4-6 hours, yielding a crude product with a purity of around 95%. This crude product can then be further purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZGVRTYMZQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686099 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261991-15-4 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

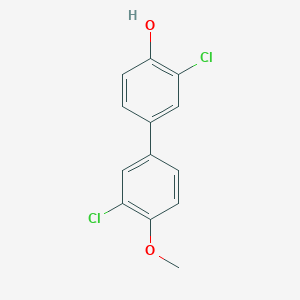
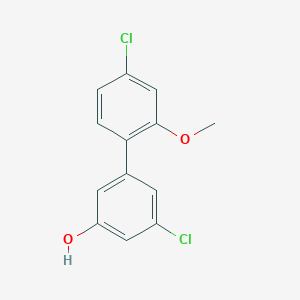
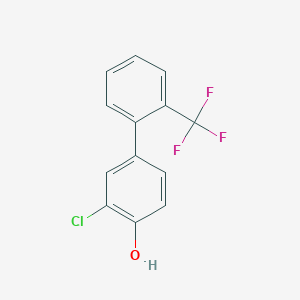
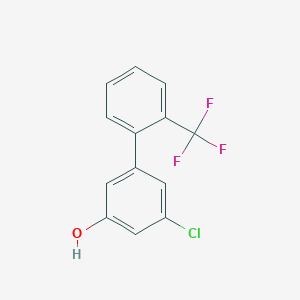

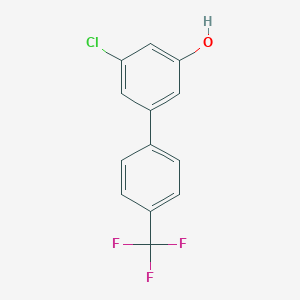

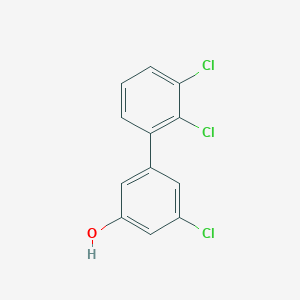

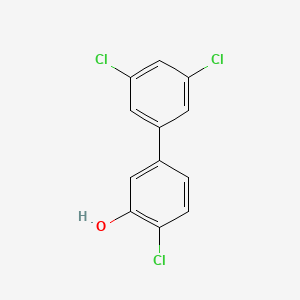
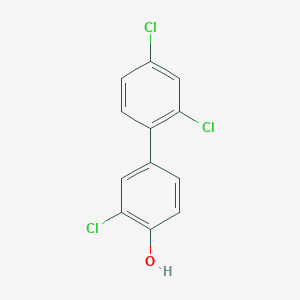


![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)